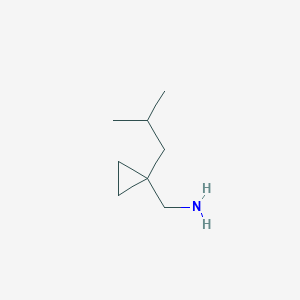
(1-Isobutylcyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Isobutylcyclopropyl)methanamine: is an organic compound with the molecular formula C7H15N It belongs to the class of cyclopropylamines and is characterized by a cyclopropyl ring attached to a methanamine group with an isobutyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isobutylcyclopropyl)methanamine typically involves the reaction of cyclopropylcarbinol with isobutylamine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired amine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
(1-Isobutylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
科学研究应用
(1-Isobutylcyclopropyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1-Isobutylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.
相似化合物的比较
Similar Compounds
(1-Isopropylcyclopropyl)methanamine: Similar structure but with an isopropyl group instead of an isobutyl group.
Cyclopropylamine: Lacks the isobutyl substituent, making it a simpler analog.
(1-Phenylcyclopropyl)methanamine: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
(1-Isobutylcyclopropyl)methanamine is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
属性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC 名称 |
[1-(2-methylpropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-8(6-9)3-4-8/h7H,3-6,9H2,1-2H3 |
InChI 键 |
FJVWLVQWNGHATO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(CC1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



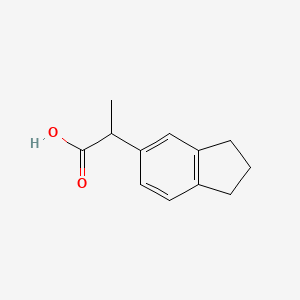
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
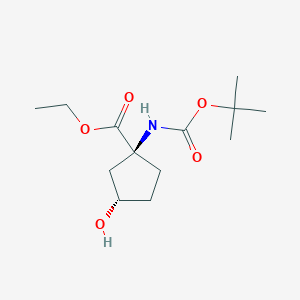
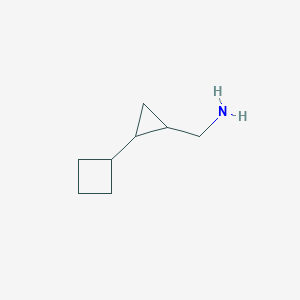
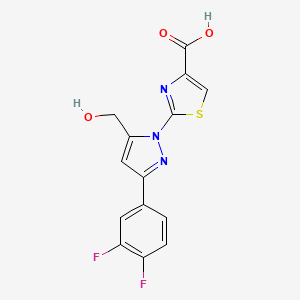
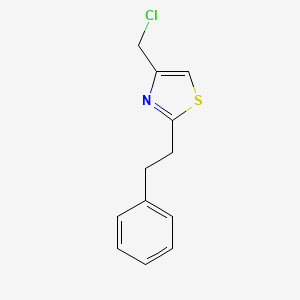
![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
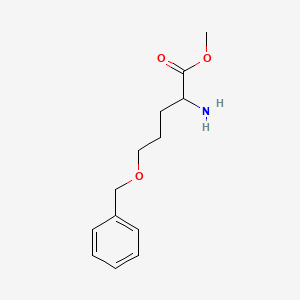
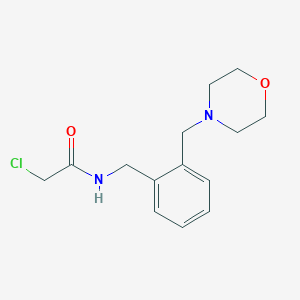
![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)

![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
